Acridine-1-carboxylic acid
Description
Contextual Significance of Acridine-1-carboxylic Acid in Contemporary Chemical Science
This compound is a heterocyclic compound featuring a tricyclic structure composed of two benzene (B151609) rings fused to a central pyridine (B92270) ring, with a carboxylic acid group at the 1-position. vulcanchem.comontosight.ai This specific arrangement of functional groups imparts unique physicochemical properties that are of significant interest in modern chemical research. The planar nature of the acridine (B1665455) core, combined with the hydrogen-bonding capability of the carboxylic acid group, makes it a valuable scaffold in supramolecular chemistry and materials science. vulcanchem.com
The presence of the electron-withdrawing carboxylic acid group at the 1-position influences the electronic properties of the acridine system, differentiating it from other isomers such as the more commonly studied 9-acridinecarboxylic acid. vulcanchem.comnih.gov This structural nuance is critical for its potential role in the development of novel materials and as a subject of study in physical organic chemistry.
Recent research has highlighted the potential of acridine derivatives in photocatalysis. acs.orgchemrxiv.org Specifically, the acridine core's strong photocatalytic activity has led to the design of novel photocatalysts. While much of this research has focused on other substituted acridines, the fundamental properties of the acridine ring system, as present in this compound, are central to these applications. acs.org
The synthesis of this compound itself presents a point of interest for synthetic chemists. The development of efficient synthetic routes, potentially adapting methods used for other acridine carboxylic acids, is an area of ongoing research. vulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106626-85-1 | clearsynth.combldpharm.com |
| Molecular Formula | C14H9NO2 | vulcanchem.combldpharm.com |
| Molecular Weight | 223.23 g/mol | vulcanchem.combldpharm.com |
| IUPAC Name | This compound | vulcanchem.com |
Evolution of Research Perspectives on Acridine Carboxylic Acid Derivatives
The study of acridine and its derivatives has a rich history, initially gaining prominence for their use as dyes and antiseptics. wikipedia.orgptfarm.pl Over the years, the focus of research has shifted and expanded significantly, with acridine carboxylic acid derivatives emerging as a particularly versatile class of compounds.
Historically, much of the research centered on 9-substituted acridines due to their relative ease of synthesis and potent biological activities. pharmaguideline.com The Bernthsen acridine synthesis, for example, traditionally yields derivatives substituted at the 9-position. wikipedia.orgpharmaguideline.com This has led to a wealth of information on compounds like 9-acridinecarboxylic acid and its various derivatives. nih.govchemicalbook.com
More recently, there has been a growing appreciation for the unique properties that arise from substitution at other positions on the acridine ring. The investigation into isomers like this compound reflects a broader trend in medicinal and materials chemistry towards exploring a wider chemical space to fine-tune properties and discover novel applications. researchgate.net
The evolution of analytical and synthetic techniques has enabled a more detailed investigation of the structure-property relationships of various acridine isomers. iucr.org This has opened up new avenues of research, including the study of their potential in areas beyond the traditional biological applications. For instance, the photocatalytic properties of acridines are a subject of intense contemporary research, with studies exploring their use in organic synthesis to facilitate challenging chemical transformations. acs.orgchemrxiv.org
Furthermore, the ability of acridine derivatives to intercalate into DNA has been a long-standing area of interest, primarily in the context of anticancer and antimicrobial research. ontosight.airesearchgate.net While this article does not delve into specific biological activities, the fundamental understanding of how the position of the carboxylic acid group influences the molecule's shape, electronic distribution, and intermolecular interactions is crucial for these fields. The study of compounds like this compound contributes to this foundational knowledge.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138024-65-4 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
acridine-1-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)10-5-3-7-13-11(10)8-9-4-1-2-6-12(9)15-13/h1-8H,(H,16,17) |
InChI Key |
OOGYVVYCCYJADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Acridine 1 Carboxylic Acid and Its Analogs
Established Reaction Pathways for Acridine (B1665455) Carboxylic Acids
Classic synthetic routes to the acridine scaffold have been established for over a century and often involve the condensation of aromatic amines with carboxylic acids or their derivatives, followed by cyclization.
The Bernthsen acridine synthesis is a foundational method for producing 9-substituted acridines. wikipedia.org The reaction involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. wikipedia.orgpharmaguideline.comwikipedia.org When formic acid is used, the parent acridine is formed. wikipedia.org To generate derivatives, other carboxylic acids are employed, which results in substitution at the 9-position of the acridine ring. wikipedia.orgnih.gov
The traditional conditions for this reaction are demanding, often requiring temperatures between 200-270°C and reaction times of up to 24 hours. wikipedia.org Alternative catalysts and conditions have been explored to mitigate these harsh requirements. The use of polyphosphoric acid (PPA) can facilitate the reaction at lower temperatures, although this may result in reduced yields. wikipedia.orgumn.edu Microwave-assisted Bernthsen reactions have also been shown to dramatically shorten reaction times from hours to minutes. umn.eduijcrt.org
Table 1: Comparison of Bernthsen Synthesis Conditions
| Catalyst | Temperature | Reaction Time | Notes |
|---|---|---|---|
| Zinc Chloride | 200-270°C | ~24 hours | Classic method, high heat required. wikipedia.org |
| Polyphosphoric Acid (PPA) | Lower than classic method | Varies | May result in lower yields. wikipedia.orgumn.edu |
| Microwave Irradiation | Varies | ~15 minutes | Significant reduction in reaction time. umn.edu |
The Ullmann condensation provides a versatile route to N-phenylanthranilic acids, which are key intermediates in the synthesis of acridones. jocpr.comrsc.org Acridones, which feature a carbonyl group at the 9-position, are important precursors that can be subsequently reduced to acridines. nih.govcuni.cz The Ullmann reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. jocpr.comrsc.org
The resulting N-phenylanthranilic acid can then be cyclized to form the acridone (B373769) ring system. jocpr.com This cyclization is generally induced by strong acids such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). nih.govrsc.org For instance, the synthesis of acridone-2-carboxylic acid proceeds via the Ullmann condensation of 2-chlorobenzoic acid with p-aminobenzoic acid, followed by cyclization of the intermediate 2,4'-iminodibenzoic acid. rsc.org This strategy allows for the incorporation of the carboxylic acid moiety onto the acridone backbone, which can then be carried forward.
Table 2: Ullmann-type Pathway to Acridone Carboxylic Acids
| Step | Reactants | Reagents/Catalyst | Product |
|---|---|---|---|
| 1. Condensation | o-Halobenzoic Acid + Substituted Aniline | Copper (catalyst), K₂CO₃ | N-(substituted phenyl) anthranillic acid. jocpr.com |
| 2. Cyclization | N-(substituted phenyl) anthranillic acid | Strong acid (e.g., PPA, POCl₃) | Substituted Acridone. jocpr.comrsc.org |
Beyond the Bernthsen and Ullmann routes, other classic methods have been developed for the synthesis of acridines and their precursors.
Lehmstedt-Tanasescu Reaction: This is another classic method specifically for the synthesis of acridones. wikipedia.org
Friedländer Synthesis: This method can produce substituted acridines, such as 9-methyl acridine, by treating a salt of anthranilic acid with 2-cyclohexenone at elevated temperatures (e.g., 120°C). nih.govptfarm.pl
From C-acylated Diphenylamines: A variation of the Bernthsen synthesis involves the thermal cyclization of a C-acylated diphenylamine in the presence of iodine/hydriodic acid to yield 9-phenylacridine. nih.govptfarm.pl
Distillation of Acridone: The parent acridine can be obtained by the distillation of acridone over zinc dust, which reduces the carbonyl group at the 9-position. wikipedia.org
Advanced Synthetic Approaches to Functionalized Acridine Carboxylic Acids
Modern synthetic efforts focus on developing more efficient and selective methods for introducing functional groups onto the acridine ring, particularly at positions other than the highly reactive 9-position.
Directing functionalization to a specific position on the acridine ring, such as the 1-position, is a significant synthetic challenge. The inherent electronic properties of the acridine heterocycle typically favor electrophilic substitution at the 2- and 7-positions. pharmaguideline.com However, regioselectivity can be influenced by the presence of directing groups on the ring. thieme-connect.com
Research has shown that substitution at position 2 with an electron-donating group, such as a hydroxyl or methoxy (B1213986) group, can enhance the regioselectivity of electrophilic substitution toward position 1. thieme-connect.com For example, 2-hydroxy- or 2-methoxyacridines react with formaldehyde (B43269) in strong acid to achieve oxymethylation at the 1-position. thieme-connect.com While not a direct carboxylation, this demonstrates a strategy for achieving 1-position functionalization that could be adapted. Another study noted that the action of chlorosulfonic acid on the parent acridine ring results in a mixture of acridine-1-sulfonyl chloride and acridine-1,8-disulfonyl chloride, indicating that direct substitution at the 1-position is possible, albeit not always completely selective. thieme-connect.com
A reported synthesis of acridine-4-carboxylic acids employed a multi-step sequence starting from methyl 2-[N-(2-carboxyphenyl)amino]benzoates, involving reduction, oxidation, and then cyclization to form the methyl acridine-4-carboxylate, which is then hydrolyzed. capes.gov.br A similar strategic approach would be necessary to target the 1-carboxylic acid isomer.
Biocatalysis offers an alternative, environmentally benign approach to the synthesis of heterocyclic compounds. In the context of acridine-related structures, the enzyme acridone synthase (EC 2.3.1.159) has been identified. wikipedia.org This enzyme catalyzes the reaction between N-methylanthraniloyl-CoA and three molecules of malonyl-CoA. wikipedia.org
The reaction results in the formation of 1,3-dihydroxy-N-methylacridone, demonstrating a highly specific enzymatic route to a functionalized acridone scaffold. wikipedia.org This biocatalytic method provides a foundation for producing substituted acridone precursors under mild conditions, which could potentially be elaborated to target other derivatives.
Multicomponent Reaction Development
The development of multicomponent reactions (MCRs) has provided an efficient and atom-economical approach for the synthesis of complex molecular scaffolds, including acridine derivatives. These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages over traditional multi-step syntheses by reducing reaction time, energy consumption, and waste generation.
A notable application of MCRs in this field is the synthesis of 1,8-dioxoacridine carboxylic acid derivatives. One such method involves the one-pot condensation of dimedone, various aromatic aldehydes, and amino acids. researchgate.net This reaction is efficiently facilitated by microwave irradiation, which significantly shortens reaction times. dntb.gov.ua The use of amino acids as the nitrogen source is particularly advantageous as it introduces a carboxylic acid functionality into the final acridine structure. researchgate.net
The general mechanism for this three-component reaction is believed to initiate with the Knoevenagel condensation of an aromatic aldehyde with dimedone. This is followed by a Michael addition of a second equivalent of dimedone. The resulting intermediate then reacts with an amino acid, leading to cyclization and subsequent dehydration to afford the final 1,8-dioxoacridine carboxylic acid derivative.
Research has demonstrated the versatility of this MCR by employing a variety of substituted aromatic aldehydes and different amino acids to generate a library of acridine-1-carboxylic acid analogs. The reaction conditions, such as the choice of catalyst and solvent, can be optimized to improve yields and purity. For instance, silica-supported tungstophosphoric acid has been reported as an efficient and recyclable catalyst for this transformation. researchgate.net
The following table summarizes representative examples of 1,8-dioxoacridine carboxylic acid derivatives synthesized via this multicomponent approach:
| Aldehyde Reactant | Amino Acid Reactant | Resulting Acridine Derivative | Reference |
| Benzaldehyde | Glycine | 10-carboxymethyl-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | researchgate.net |
| 4-Chlorobenzaldehyde | Alanine | 10-(1-carboxyethyl)-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | researchgate.net |
| 4-Methoxybenzaldehyde | Phenylalanine | 10-(1-carboxy-2-phenylethyl)-9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | researchgate.net |
| 4-Nitrobenzaldehyde | Valine | 10-(1-carboxy-2-methylpropyl)-9-(4-nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | dntb.gov.ua |
This multicomponent strategy highlights a significant advancement in the synthesis of functionalized acridines, providing a straightforward and adaptable route to novel this compound analogs with potential applications in various scientific fields.
Mechanistic Elucidations of Acridine 1 Carboxylic Acid Mediated Processes
Photochemical Reaction Mechanisms
The photochemical behavior of acridine (B1665455) derivatives, particularly in the context of carboxylic acid activation, has garnered significant attention. The interaction of photoexcited acridine with carboxylic acids can lead to the formation of radical pairs through either simultaneous or consecutive proton and electron transfer from the carboxyl group to the acridine molecule. rsc.org This fundamental process underpins a variety of synthetic transformations.
Recent studies have illuminated that visible-light acridine photocatalysts trigger photodecarboxylation from the singlet excited state of acridine–carboxylic acid complexes. nih.gov This process occurs without the prior formation of carboxylate salts via a proton-coupled electron transfer (PCET) mechanism. nih.govrsc.orgnsf.govnih.gov The acridine photocatalysts are not basic enough to deprotonate alkanoic acids in solvents of low to medium polarity. nih.gov Instead, a hydrogen bond forms between the acridine and the carboxylic acid, and the PCET event takes place within this photoexcited complex. nih.govacs.orgchemrxiv.org This hydrogen-bond-directed reactivity allows for direct decarboxylation under base-free conditions and contributes to high functional group tolerance. nih.gov The mechanism involves the photoexcited acridine activating the carboxylic acid, leading to decarboxylation and the formation of an N-centered radical on the acridine. rsc.org Computational studies have corroborated the kinetic and thermodynamic viability of this process. nih.gov
The interaction between the photoexcited acridine and the carboxylic acid results in the generation of radical pairs. rsc.org This can happen through either a simultaneous or a sequential transfer of a proton and an electron from the carboxylic acid to the acridine. rsc.org The formation of a chelated complex between acridine and the carboxylic acid has been proposed, which, upon excitation, facilitates an electron transfer reaction, yielding an N-protonated neutral acridine radical. thieme-connect.com
The efficiency of acridine-mediated photocatalysis is significantly influenced by the dynamics of its excited states and the nature of substituents on the acridine core. rsc.org While acridinium (B8443388) salts are known to act as photooxidation catalysts in their excited state, the neutral acridine radical itself can be a potent single electron reductant upon excitation. nih.gov
Substituents at the C9 position of the acridine ring have a profound impact on photocatalytic activity. rsc.org Specifically, acridines with ortho-substituted 9-aryl groups demonstrate superior performance in direct decarboxylative functionalizations. rsc.orgacs.org In contrast, unsubstituted acridine is generally inefficient, necessitating high catalyst loadings and resulting in lower yields and slower reaction rates. rsc.org Computational and mechanistic studies have been employed to understand the roles of acridine excited states and to create a predictive framework for the effects of C9 substituents. rsc.orgnsf.gov A multivariate linear regression model has been developed to quantitatively describe the influence of steric effects of C9 substituents and the spin density in the key acridinyl radical intermediate. rsc.org
The generation of radical intermediates is a cornerstone of acridine-mediated photochemistry. The PCET process within the photoexcited acridine-carboxylic acid complex directly leads to the formation of alkyl radicals following decarboxylation. nih.govacs.orgchemrxiv.org The involvement of alkyl radical intermediates has been confirmed through radical trapping experiments. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in identifying the acridinyl radical as a key intermediate. nih.gov Irradiation of a mixture containing an acridine photocatalyst and a carboxylic acid leads to the formation of a persistent radical whose spectral characteristics are consistent with the acridinyl radical. nih.gov This acridinyl radical plays a crucial role in the catalytic cycle, for example, by mediating the redox turnover in dual catalytic systems involving a copper co-catalyst. nih.gov
These photogenerated radicals are highly versatile and have been employed in a range of transformative chemical reactions. They can participate in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Examples include the direct decarboxylative amination of carboxylic acids, dehydrodecarboxylation when coupled with a cobaloxime-catalyzed hydrogen atom transfer (HAT), and decarboxylative conjugate additions. nih.gov The acridine radical itself, generated from the reduction of an acridinium salt, can act as a super-photoreductant upon further excitation, capable of reducing even challenging substrates like aryl halides. nih.gov This potent photoreductant behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov
Organic Reaction Mechanisms
The acridine scaffold is a versatile platform for various organic reactions, characterized by its reactivity towards both nucleophiles and electrophiles, as well as its participation in redox processes. thieme-connect.comptfarm.pl
The acridine ring system is inherently susceptible to nucleophilic attack due to the electron-deficient nature conferred by the nitrogen atom. numberanalytics.com Position 9 of the acridine ring is particularly electron-deficient and, therefore, the preferred site for nucleophilic attack. pharmaguideline.com This reactivity allows for the straightforward introduction of various functional groups at this position.
Nucleophilic addition to the acridine ring readily occurs at position 9, leading to the formation of a corresponding 9,10-dihydroacridine (B10567) (acridane) derivative. thieme-connect.com Depending on the stability of this intermediate and the reaction conditions, rearomatization can occur to yield the 9-substituted acridine. thieme-connect.com A variety of nucleophilic reagents have been successfully employed for the alkylation of the 9-position, including Grignard reagents and alkyl peroxides. thieme-connect.com The reactivity towards nucleophiles is enhanced in acridinium salts, which are quaternary salts of acridine. pharmaguideline.com
The general reactivity of the acridine ring is summarized in the table below:
| Reaction Type | Reagent/Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Nucleophilic Addition | NaNH₂ in liquid NH₃ | 9-Aminoacridine | ptfarm.pl |
| Nucleophilic Addition | Grignard Reagents | 9-Alkyl-9,10-dihydroacridine | thieme-connect.com |
| Nucleophilic Addition | Alkyl Peroxides | 9-Alkyl-9,10-dihydroacridine | thieme-connect.com |
The acridine scaffold can undergo both oxidation and reduction reactions, targeting different parts of the ring system depending on the reagents and conditions used. thieme-connect.comptfarm.pl
Reduction of the acridine ring can be achieved with selectivity. For instance, reduction with zinc and hydrochloric acid (Zn/HCl) selectively reduces the central pyridine (B92270) ring to yield 9,10-dihydroacridine. ptfarm.pl In contrast, catalytic hydrogenation, for example with Platinum (Pt) or Rhodium (Rh) on a carbon or alumina (B75360) support, can lead to the reduction of the outer benzene (B151609) rings or even the fully reduced perhydroacridine. thieme-connect.com
Oxidation of acridine with reagents like potassium dichromate in acetic acid results in the formation of acridone (B373769) (9(10H)-acridone). ptfarm.pl However, stronger oxidizing agents such as potassium permanganate (B83412) in an alkaline medium can lead to oxidative degradation of the ring system, forming quinoline-2,3-dicarboxylic acid. ptfarm.plpharmaguideline.com Peroxymonosulfuric acid readily oxidizes acridine to acridine N-oxide. wikipedia.org The redox potential of the acridine scaffold can be modulated by the introduction of appropriate substituents, which is a key strategy in the design of redox-active molecules. researchgate.netnih.govacs.org
A summary of oxidation and reduction reactions is provided in the table below:
| Reaction Type | Reagent/Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Reduction | Zn/HCl | 9,10-Dihydroacridine | ptfarm.pl |
| Reduction | Pt/C or Pt/Al₂O₃ | Octahydroacridine/Perhydroacridine | thieme-connect.com |
| Oxidation | K₂Cr₂O₇ in Acetic Acid | Acridone | ptfarm.pl |
| Oxidation | KMnO₄ (alkaline) | Quinoline-2,3-dicarboxylic acid | ptfarm.plpharmaguideline.com |
Alkylation Reactions and N-Alkylation Resistance Studies
Acridine-based photocatalysts are instrumental in mediating alkylation reactions through the generation of alkyl radicals from carboxylic acids. This process is initiated by a photoinduced proton-coupled electron transfer (PCET) within a hydrogen-bonded complex formed between the acridine photocatalyst and the carboxylic acid. rsc.org Following decarboxylation, the resulting alkyl radical can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov
A significant characteristic of 9-arylacridine photocatalysts is their notable resistance to N-alkylation, even when the reaction medium contains potent electrophilic reagents in substantial excess. nih.gov This resistance is crucial for maintaining the catalyst's integrity and enabling selective alkylation of the target substrate. Computational studies have provided insight into this phenomenon, revealing a high kinetic barrier for the N-alkylation of the acridine catalyst. For instance, the alkylation of the nitrogen center of the acridine photocatalyst A1 was calculated to have a prohibitively high activation energy barrier of 30.1 kcal mol⁻¹. nih.gov In contrast, the desired S-alkylation of a sulfinic acid intermediate, assisted by a base such as DABCO, proceeds over a much lower and more accessible barrier of 22.3 kcal mol⁻¹. nih.gov This significant energy difference ensures the chemoselectivity of the reaction, allowing the photocatalyst to turn over without undergoing deactivation by electrophiles. rsc.orgnih.gov
| Reaction | Catalyst | Reactant | Activation Energy (kcal mol⁻¹) | Reference |
| N-Alkylation | Acridine A1 | Alkyl Electrophile | 30.1 | nih.gov |
| S-Alkylation | Acridine A1 | Sulfinic Acid + DABCO | 22.3 | nih.gov |
Synergistic Catalytic Cycles
Interplay of Acridine Photocatalysis with Transition Metal Catalysis
The integration of acridine photocatalysis with transition metal catalysis has led to the development of powerful dual-catalytic systems for novel bond formations. acs.orgekb.eg A prominent example is the synergistic combination of an acridine photocatalyst with a copper catalyst for direct decarboxylative conjugate additions and N-alkylations. rsc.orgacs.org
In these dual catalytic cycles, the acridine photocatalyst initiates the process by generating an alkyl radical from a carboxylic acid via photoinduced PCET. acs.org The acridinyl radical (Acr-H•) formed in this step plays a crucial role in the turnover of the copper catalyst. Mechanistic studies suggest that the acridinyl radical can reduce a Cu(I) species to a Cu(0) species. acs.org This Cu(0) complex can then interact with the alkyl radical generated from the carboxylic acid.
Two potential pathways for the copper catalytic cycle have been proposed. In one pathway, the alkyl radical undergoes conjugate addition to a Michael acceptor, and the resulting α-carbonyl radical is then trapped by the Cu(0) complex to form a Cu(I) enolate. acs.org In an alternative pathway, the alkyl radical is first trapped by the Cu(0) complex to generate a nucleophilic alkylcopper(I) intermediate, which then adds to the Michael acceptor. nih.gov In both scenarios, the final step involves protonation by the acridinium ion (Acr-H⁺), which regenerates both the acridine photocatalyst and the Cu(I) catalyst, thus closing both catalytic cycles. acs.org This synergistic interplay allows for the direct use of carboxylic acids as radical precursors for a variety of transformations that would be challenging to achieve otherwise. acs.orgnih.gov
The efficiency of this dual catalytic system has been demonstrated in the decarboxylative conjugate addition of various carboxylic acids to Michael acceptors, accommodating primary, secondary, and tertiary aliphatic acids with equal proficiency. acs.org
| Carboxylic Acid | Michael Acceptor | Product | Yield (%) | Reference |
| Cyclohexanecarboxylic acid | N,N-Dimethylacrylamide | N,N-Dimethyl-3-(cyclohexylmethyl)propanamide | 95 | acs.org |
| 1-Adamantanecarboxylic acid | N,N-Dimethylacrylamide | 3-(1-Adamantyl)-N,N-dimethylpropanamide | 92 | acs.org |
| 4-Chlorophenylacetic acid | N,N-Dimethylacrylamide | 3-(4-Chlorophenyl)-N,N-dimethylpropanamide | 85 | acs.org |
| Tetrahydro-2H-pyran-4-carboxylic acid | N,N-Dimethylacrylamide | N,N-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanamide | 88 | acs.org |
Brønsted Acid Co-catalysis in Multi-component Transformations
Acridine photocatalysis can be effectively combined with Brønsted acid catalysis to facilitate complex multi-component transformations. This approach enables the modular construction of valuable molecular scaffolds, such as α-branched secondary amines, directly from simple and abundant starting materials. acs.org
The acridine photocatalyst, upon irradiation, generates an alkyl radical from the carboxylic acid. This radical can then be engaged in the copper catalytic cycle as described previously. The resulting organocopper intermediate can then add to the iminium ion. The sequence of these catalytic events allows for the direct and atom-economical synthesis of structurally diverse α-branched amines and nonproteinogenic α-amino acids, bypassing the need for pre-functionalized substrates. acs.org The successful implementation of such multi-component reactions highlights the versatility of acridine photocatalysis and its compatibility with other catalytic modes.
| Carboxylic Acid | Aldehyde | Amine | Product | Yield (%) | Reference |
| Cyclohexanecarboxylic acid | 4-Nitrobenzaldehyde | Aniline (B41778) | N-((4-nitrophenyl)(phenyl)methyl)cyclohexanamine | 85 | acs.org |
| Pivalic acid | 4-Nitrobenzaldehyde | Aniline | 2,2-Dimethyl-N-((4-nitrophenyl)(phenyl)methyl)propan-1-amine | 78 | acs.org |
| 1-Methylcyclopropane-1-carboxylic acid | 4-Nitrobenzaldehyde | Aniline | 1-Methyl-N-((4-nitrophenyl)(phenyl)methyl)cyclopropan-1-amine | 75 | acs.org |
| Cyclobutanecarboxylic acid | 4-Nitrobenzaldehyde | Aniline | N-((4-nitrophenyl)(phenyl)methyl)cyclobutanamine | 81 | acs.org |
Advanced Applications and Research Frontiers Involving Acridine 1 Carboxylic Acid
Catalytic Organic Transformations
The unique electronic properties of the acridine (B1665455) scaffold, particularly when functionalized with a carboxylic acid group, have been exploited in various photocatalytic organic transformations. These reactions often proceed via radical intermediates, offering alternative and efficient pathways for bond formation.
Direct Decarboxylative Functionalizations
A significant area of application for acridine-based photocatalysts is in direct decarboxylative functionalizations. This strategy utilizes carboxylic acids, which are abundant and structurally diverse, as readily available sources of alkyl radicals. The process is initiated by a photoinduced proton-coupled electron transfer (PCET) within a hydrogen-bonded complex formed between the acridine photocatalyst and the carboxylic acid. This leads to the generation of a carboxyl radical, which subsequently extrudes carbon dioxide to afford an alkyl radical, opening avenues for various functional group installations.
Acridine photocatalysis has enabled the direct, one-step conversion of carboxylic acids into a range of sulfonyl-containing compounds, which are important bioisosteres of carboxylic acids and other carbonyls. nih.gov A photocatalytic system has been developed for the direct decarboxylative synthesis of sulfones, sulfinates, sulfonyl chlorides, and sulfonyl fluorides in a multicomponent fashion. nih.gov This method avoids the need for pre-functionalization of the carboxylic acid and is catalyzed by acridines without the requirement of transition metal co-catalysts. nih.gov A key feature of this system is the resistance of the nucleophilic nitrogen center of the acridine photocatalyst to reaction with the electrophilic reagents present, allowing for selective functionalization of the in situ generated sulfinic acid intermediate. nih.gov
In a related development, a direct radical-mediated decarboxylative sulfinamidation has been established, providing access to sulfinamides from the broad chemical space of carboxylic acids. nih.gov This transformation merges carboxylic acids and amines through a one-electron process involving sulfinylamines. nih.gov The reaction is catalyzed by 9-arylacridine photocatalysts in conjunction with a copper co-catalyst. nih.gov
Detailed findings from these studies are summarized in the table below:
| Product Class | Reactants | Catalyst System | Key Features |
| Sulfones, Sulfinates, Sulfonyl Chlorides, Sulfonyl Fluorides | Carboxylic Acid, DABSO, Electrophile (e.g., NFSI) | Acridine Photocatalyst (e.g., A2) | One-step, multicomponent, transition-metal-free. nih.gov |
| Sulfinamides | Carboxylic Acid, Sulfinylamine | Acridine Photocatalyst (e.g., A1) + Copper Co-catalyst | Direct conversion, broad scope, merges carboxylic acid and amine functionalities. nih.gov |
The synthesis of thiols, versatile and biologically significant organosulfur compounds, has been achieved directly from carboxylic acids using acridine photocatalysis. One approach utilizes a multimodal photocatalytic system that couples the structural diversity of carboxylic acids with elemental sulfur. nih.gov This two-phase radical process is facilitated by the dual catalytic reactivity of 9-arylacridines, which mediate both the photoinduced direct decarboxylation of carboxylic acids and a hydrogen atom transfer from a silane. nih.gov This method circumvents the need for preactivation of the carboxylic acids. nih.gov
An alternative one-pot protocol for the conversion of carboxylic acids to free thiols employs a thionocarbonate reagent. This method relies on a radical relay process facilitated by the facile cleavage of an N–O bond, which also serves to regenerate the acridine photocatalyst. The thiol is then released upon a mildly basic work-up.
A homogeneous triple catalytic system, centered around acridine photocatalysis, has been developed for the modular construction of α-branched secondary amines. rsc.org This tricomponent decarboxylative reaction brings together carboxylic acids, aldehydes, and aromatic amines. rsc.orgnih.gov The process is enabled by the interplay of acridine photocatalysis with copper and Brønsted acid catalytic cycles. rsc.orgnih.gov This transformation provides a direct route to a wide range of amines, including nonproteinogenic α-amino acid derivatives, by leveraging the vast chemical space of carboxylic acids. rsc.org The reaction proceeds efficiently under visible light irradiation with an acridine catalyst, a copper(I) catalyst, and a sulfonic acid co-catalyst. rsc.org
The key components of this modular amine synthesis are outlined in the table below:
| Reaction Type | Reactants | Catalyst System | Product |
| Tricomponent Decarboxylative Amine Construction | Carboxylic Acid, Aldehyde, Aromatic Amine | Acridine Photocatalyst (A1), Copper(I) catalyst, Sulfonic acid co-catalyst | α-Branched Secondary Amine |
Radical Conjugate Addition Methodologies
Acridine photocatalysis has been successfully interfaced with a copper catalytic cycle to achieve a direct, dual-catalytic decarboxylative radical conjugate addition. nih.gov This method allows for the use of a wide range of carboxylic acids as stable radical precursors without the need for prior activation. nih.gov The reaction is applicable to primary, secondary, and tertiary aliphatic acids, which react effectively with various Michael acceptors. nih.gov The dual catalytic system involves the acridine-photocatalyzed direct decarboxylation to generate an alkyl radical, followed by a copper-catalyzed conjugate addition. nih.gov Acridines bearing ortho-substituted aryl groups at the 9-position, such as o-chlorophenyl or mesityl groups, have been identified as particularly efficient photocatalysts for this transformation. nih.gov
In a related strategy, a dual photocatalytic system using both an acridine and tetrabutylammonium (B224687) decatungstate has been developed for the decarboxylative radical addition of carboxylic acids to azomethines. acs.org In this system, the decatungstate is proposed to facilitate the turnover of the acridine photocatalyst through a hydrogen atom transfer mechanism. nih.govacs.org
Supramolecular Chemistry and Materials Science
The planar aromatic structure of the acridine core, combined with the hydrogen-bonding capability of the carboxylic acid group, makes acridine-1-carboxylic acid and its analogs valuable building blocks in supramolecular chemistry and materials science. These molecules can engage in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking, to form well-defined, higher-order structures.
The study of co-crystals provides insight into these interactions. For instance, in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid, the primary supramolecular synthon is an O—H⋯N hydrogen bond between the carboxylic acid group and the acridine nitrogen atom. nih.gov The crystal structure is further stabilized by acridine–acridine and thiophene–thiophene π–π stacking, as well as acridine–thiophene C—H⋯π interactions. nih.gov A similar O—H⋯N hydrogen-bonded supramolecular synthon is observed in a series of co-crystals involving acridine and various benzoic acids. nih.gov
Furthermore, dicarboxylic acids have been employed as templates to influence the crystallization of acridine, leading to the formation of new polymorphs. acs.org By utilizing terephthalic acid and cis,trans-muconic acid in a supersaturated phase, the nucleation and crystal growth of acridine are directed by hydrogen-bonding and π–π interactions, resulting in different packing motifs compared to when acridine is crystallized alone. acs.org
The table below summarizes the key supramolecular interactions observed in acridine-carboxylic acid systems:
| System | Interacting Molecules | Primary Interaction | Secondary Interactions | Resulting Structure |
| Co-crystal | Acridine & 3-chlorothiophene-2-carboxylic acid | O—H⋯N hydrogen bond | π–π stacking, C—H⋯π interactions | 1:1 co-crystal with defined supramolecular architecture. nih.gov |
| Template-assisted crystallization | Acridine & Dicarboxylic acids (e.g., terephthalic acid) | Hydrogen bonding, π–π interactions | - | New polymorphs of acridine with altered packing motifs. acs.org |
Chemical Biology and Medicinal Chemistry Research (Mechanism-of-Action Focused)
The biological activity of many acridine derivatives is rooted in their ability to interact with DNA. nih.gov The planar, aromatic structure of the acridine ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. nih.govnih.gov This interaction is stabilized by π-π stacking forces with the adjacent nucleobases. nih.gov The presence of a side chain, such as the carboxylic acid group and other substituents, can further stabilize this binding by fitting into the DNA grooves and forming additional interactions. oup.com
This intercalation disrupts the normal structure and function of DNA, interfering with processes like replication and transcription. nih.gov A primary mechanism of cytotoxicity for many acridine-based anticancer agents is the inhibition of topoisomerase enzymes. nih.govmdpi.com Topoisomerases (both type I and type II) are crucial enzymes that manage DNA topology by creating transient breaks in the DNA strands to allow for unwinding or relaxation. mdpi.com Acridine derivatives act as topoisomerase "poisons" by stabilizing the covalent complex formed between the enzyme and the DNA strand. mdpi.commdpi.com This prevents the re-ligation of the DNA break, leading to an accumulation of strand breaks and ultimately triggering programmed cell death (apoptosis). nih.gov
Studies have quantified the DNA binding affinity of various acridine derivatives, with binding constants (Kb) often in the range of 10³ to 10⁴ M⁻¹. nih.govnih.gov The specific substituents on the acridine ring can influence both DNA binding affinity and selectivity for different DNA structures, such as duplex DNA versus G-quadruplexes. nih.gov For example, research on acridine-4-carboxamides has demonstrated a strong correlation between their DNA binding properties and their biological activity. oup.com
Beyond direct DNA interaction, acridine derivatives can modulate critical intracellular signaling pathways. One such pathway is the Inositol-requiring enzyme 1 alpha (IRE1α)-X-box binding protein-1 (XBP1) arm of the Unfolded Protein Response (UPR). researchgate.net The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). mdpi.com
The IRE1α protein is an ER-resident sensor that, upon activation by ER stress, functions as an endoribonuclease. mdpi.com Its key function is to catalyze the unconventional splicing of XBP1 messenger RNA (mRNA). nih.gov This splicing event removes a small intron, causing a frameshift that results in the translation of a potent transcription factor known as spliced XBP1 (XBP1s). researchgate.netnih.gov XBP1s then moves to the nucleus and activates genes that help resolve ER stress and promote cell survival. researchgate.netnih.gov In many cancers, the IRE1α-XBP1 pathway is highly active and contributes to tumor growth and survival. researchgate.net
Chemical library screening has identified acridine derivatives as inhibitors of this pathway. researchgate.net For instance, N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) was found to inhibit the IRE1α-XBP1 pathway. researchgate.net By blocking the splicing of XBP1 mRNA, such inhibitors prevent the production of the pro-survival transcription factor XBP1s. This can lead to unresolved ER stress and push cancer cells toward apoptosis. This mechanism represents a therapeutic strategy that is distinct from direct DNA damage and offers a way to target cellular stress response pathways that are hijacked by cancer cells. researchgate.net
Acridine derivatives have been investigated as inhibitors of various enzymes, including cholinesterases. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org Inhibition of these enzymes increases acetylcholine levels in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
Research has shown that certain 9-substituted acridine derivatives can be potent and selective inhibitors of BChE. nih.gov For example, a study on 9-phosphorylated acridines and their dihydroacridine precursors found that several compounds were effective BChE inhibitors, with some exhibiting mixed-type inhibition kinetics. nih.gov The structure-activity relationship revealed that both the acridine core and the substituents at the 9-position are crucial for inhibitory activity. nih.gov Molecular docking studies suggest that these inhibitors can interact with key amino acid residues within the active site gorge of the enzyme. nih.gov The ability of these compounds to also inhibit β-amyloid self-aggregation and exhibit antioxidant activity makes them multi-target candidates for Alzheimer's disease therapy. nih.gov
| Enzyme Target | Function of Enzyme | Effect of Acridine-based Inhibitor | Therapeutic Area |
|---|---|---|---|
| Topoisomerase I/II | Manages DNA topology by creating and resealing strand breaks. mdpi.com | Stabilizes the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis. nih.govmdpi.com | Cancer nih.gov |
| Butyrylcholinesterase (BChE) | Hydrolyzes the neurotransmitter acetylcholine. wikipedia.orgnih.gov | Inhibits acetylcholine breakdown, increasing its concentration. nih.gov | Alzheimer's Disease nih.gov |
| IRE1α (Endoribonuclease activity) | Slices XBP1 mRNA as part of the Unfolded Protein Response. researchgate.netnih.gov | Prevents XBP1 splicing, blocking a pro-survival signaling pathway. researchgate.net | Cancer researchgate.net |
The acridine scaffold serves as a privileged structure in medicinal chemistry for the rational design of new chemotherapeutic agents. nih.govnih.gov Its DNA intercalating ability provides a solid foundation for developing anticancer and antimicrobial drugs. nih.gov Rational design strategies focus on modifying the acridine core with various substituents to enhance potency, improve selectivity, overcome drug resistance, and modulate pharmacological properties. nih.govresearchgate.net
Anticancer Agents: The design of novel acridine-based anticancer agents often involves several strategies. One approach is the creation of "hybrid" molecules that combine the acridine intercalator with another pharmacophore to achieve dual-action or targeted effects. nih.gov For example, linking the acridine ring to moieties that inhibit other key cancer-related enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP-1) can lead to synergistic cytotoxicity. mdpi.com Another strategy involves synthesizing bis-acridines, where two acridine units are linked together. nih.gov These larger molecules can span more DNA base pairs, potentially leading to higher DNA affinity and enhanced cytotoxic potency compared to their monomeric counterparts. nih.gov Modifications are also aimed at improving activity against specific cancer cell lines, such as pancreatic or lung cancer. nih.govacs.org
Antimicrobial Agents: The use of acridines as antimicrobial agents dates back to the early 20th century. researchgate.net With the rise of antibiotic resistance, there is renewed interest in developing new acridine derivatives to combat multidrug-resistant bacteria. mdpi.com The design principles are similar to those for anticancer agents, focusing on the interaction with microbial DNA. nih.gov Structural modifications aim to increase uptake by bacterial cells and enhance the disruption of essential microbial processes. Hybrid molecules, such as acridine-thiosemicarbazide derivatives, have been synthesized and shown to possess both antimicrobial and antitumor properties, suggesting that rational design can lead to agents with a broad spectrum of activity. nih.gov
Fluorescent Labeling and Bioimaging Probes
Comprehensive searches for research detailing the specific use of This compound as a fluorescent label or in the development of bioimaging probes did not yield specific results. The available scientific literature focuses on other isomers of acridine carboxylic acid, such as 9-acridinecarboxylic acid, or on the broader class of acridine derivatives and dyes like Acridine Orange.
Therefore, this section cannot be completed with scientifically accurate and verifiable information solely on this compound as per the strict inclusion criteria of the request. Research on the fluorescence and bioimaging applications of the acridine scaffold is extensive; however, these findings are not specific to the 1-carboxylic acid isomer.
Structure Activity and Structure Property Relationship Sar/spr Analysis
Correlating Substituent Effects with Photocatalytic Activity and Selectivity
The photocatalytic properties of acridine (B1665455) derivatives are profoundly influenced by the nature and position of substituents on the acridine core. Research into direct decarboxylative functionalizations has demonstrated that substitution at the C9 position is a critical determinant of catalytic efficiency. nih.gov
Specifically, the introduction of a 9-aryl group has been shown to significantly enhance the photocatalytic performance. Acridines featuring ortho-substituted 9-aryl groups exhibit the best performance in these reactions. nih.gov In contrast, the unsubstituted acridine molecule is generally inefficient, often requiring high catalyst loadings and resulting in lower yields and slower reaction rates. nih.gov The steric bulk of the C9 substituent plays a predominant role in this enhanced activity. More sterically hindered C9 substituents are thought to disfavor catalyst deactivation processes, leading to improved catalytic performance. nih.gov
A multivariate linear regression model has been developed to quantitatively relate these structural features to photocatalytic activity, providing a predictive tool for the design of new acridine-based photocatalysts. nih.gov This model suggests that in addition to steric effects, the delocalization of the intermediate acridinyl radical, influenced by the C9 substituent, contributes to a more efficient photocatalytic system. nih.gov
| Substituent at C9 | Effect on Photocatalytic Activity | Rationale |
| Unsubstituted | Inefficient; requires high catalyst loading | Prone to deactivation |
| Aryl Group | Significantly improved efficiency | Stabilizes acridinyl radical |
| Ortho-substituted Aryl Group | Best photocatalytic performance | Steric hindrance prevents catalyst deactivation |
| Bulky Alkyl Group | Improved catalytic performance | Steric hindrance prevents catalyst deactivation |
Investigating Structural Determinants for Biological Efficacy
The biological effects of acridine derivatives are intricately linked to their three-dimensional structure and electronic properties. Key determinants include the placement of functional groups, the planarity of the polycyclic system, and the molecule's ability to exist in a cationic state.
The position of the carboxylic acid group and other substituents on the acridine ring significantly modulates the biological activity of the resulting compounds. While direct data for acridine-1-carboxylic acid is specific, broader studies on acridine carboxamides and other derivatives provide valuable structure-activity relationship (SAR) insights. For instance, studies on 9-anilinoacridines have shown that antitumor activity is retained when a carboxylate functionality is appended at the 1' position of the aniline (B41778) ring, whereas analogues with this group at other positions are inactive. nih.gov
The substitution pattern on the acridine core itself is also crucial. The presence of an electron-donating group, such as a methoxy (B1213986) group (-OCH3), at the C2 position has been associated with increased anticancer and antibacterial activity. researchgate.net Conversely, the introduction of linkers, such as alkoxy or acylamino groups, has been shown to decrease antiproliferative activity. researchgate.net The length of alkyl chains used as linkers can also have a modest, sometimes negative, effect on cytotoxicity. researchgate.net Furthermore, the addition of platinum complexes to acridine derivatives, sometimes functionalized with carboxylic acid esters, has been explored to create hybrid anticancer agents with potent activity. nih.govnih.gov
| Substituent/Feature | Position(s) | Biological Activity Affected | Observed Effect |
| Carboxylate Group | 1' (on 9-anilino moiety) | Antitumor | Activity retained |
| Other positions | Antitumor | Inactive | |
| Methoxy Group (-OCH3) | C2 | Anticancer, Antibacterial | Increased activity researchgate.net |
| Chloro Group (-Cl) | C6 | Anticancer | No obvious effect researchgate.net |
| Methyl Group (-CH3) | C4 | Anticancer | No obvious effect researchgate.net |
| Alkoxy/Acylamino Linker | - | Antiproliferative | Decreased activity researchgate.net |
| Increased Alkyl Chain Linker Length | - | Cytotoxicity | Modest reduction in activity researchgate.net |
The biological activity of acridine compounds is fundamentally linked to their planar structure and their capacity to carry a positive charge. researchgate.net The planarity of the aromatic acridine ring system is a critical requirement for its primary mechanism of anticancer and antimicrobial action: DNA intercalation. mdpi.com This process involves the insertion of the flat acridine molecule between the base pairs of the DNA double helix. nih.govmdpi.com This interaction disrupts DNA replication and transcription, ultimately leading to cell death. researchgate.net
In addition to planarity, the ability to form a cation is considered an obligatory parameter for antibacterial activity. researchgate.net A high level of ionization at neutral pH allows the acridine molecule to engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This cationic character, combined with the planar surface area, facilitates the stable association with DNA that is necessary for its biological effects. researchgate.net Weakly basic derivatives that exist primarily as monocations are often efficiently distributed but may show little selective antitumor activity. nih.gov
Rationalizing Molecular Interactions in Co-crystals and Adsorption Phenomena
The arrangement of this compound in the solid state and its interaction with surfaces are governed by a variety of non-covalent forces. The study of its co-crystals and adsorption behavior provides insight into these fundamental molecular interactions.
In the context of co-crystals, the carboxylic acid group and the nitrogen atom of the acridine ring are key players in forming predictable supramolecular synthons. A highly persistent and frequently observed interaction is the O–H···N hydrogen bond formed between the carboxylic acid's hydroxyl group and the basic nitrogen of the acridine. iucr.orgmdpi.com This robust carboxylic acid-pyridine heterosynthon is a primary driving force in the assembly of co-crystals with various fenamic acids and other carboxylic acid-containing molecules. mdpi.com
Beyond this primary hydrogen bond, the crystal packing is stabilized by a network of weaker interactions. These include π–π stacking interactions between the aromatic systems of adjacent acridine molecules, C–H···O hydrogen bonds, and C–H···π interactions. iucr.orgmdpi.comnih.gov The interplay of these forces dictates the final crystal structure and can lead to the formation of different polymorphs. nih.gov
The adsorption of acridine derivatives onto surfaces is also dictated by these intermolecular forces. On metal surfaces like gold, the adsorption mechanism can depend on the surface's nanostructure. Acridine can adsorb via its π-electron system on flat surfaces, while on nanorough surfaces, it may adsorb through the lone pair of electrons on the nitrogen atom. ntmdt-si.com On other materials, such as clay minerals, the primary adsorption mechanism for cationic acridine dyes is cation exchange, supplemented by π-π interactions between the acridine ring and the mineral surface. mdpi.com
| Interaction Type | Description | Role in Structure/Phenomenon |
| O–H···N Hydrogen Bond | Between carboxylic acid OH and acridine ring N | Primary synthon in co-crystal formation iucr.orgmdpi.com |
| π–π Stacking | Interaction between parallel aromatic rings | Stabilizes crystal packing in co-crystals iucr.orgmdpi.comnih.gov |
| C–H···O Hydrogen Bond | Weak hydrogen bond involving a C-H donor | Secondary interaction stabilizing co-crystal packing mdpi.comnih.gov |
| C–H···π Interaction | Interaction of a C-H bond with a π-system | Contributes to the stability of co-crystals iucr.orgnih.gov |
| Cation Exchange | Electrostatic attraction to negative surface sites | Dominant mechanism for adsorption on clay minerals mdpi.com |
| π-Electron System Adsorption | Interaction of the aromatic cloud with a surface | Adsorption mechanism on flat gold surfaces ntmdt-si.com |
| N Lone Pair Adsorption | Interaction of the nitrogen lone pair with a surface | Adsorption mechanism on nanorough gold surfaces ntmdt-si.com |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and behavior of acridine-based compounds.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the energetics and mechanisms of chemical reactions. mdpi.com It allows for the calculation of the electronic structure and energy of molecular systems, enabling the mapping of reaction pathways through the identification of reactants, transition states, intermediates, and products. mdpi.com
In the context of acridine (B1665455) derivatives, DFT has been crucial for elucidating their roles in photocatalysis. Mechanistic studies indicate that the photocatalytic cycle often begins with the formation of a hydrogen-bonded complex between the photoexcited acridine and a carboxylic acid. acs.org This complex undergoes a proton-coupled electron transfer (PCET), a key step whose details can be explored using DFT. acs.orgnih.gov Computational models help to rationalize the chemoselectivity of these reactions, which is attributed to the directional nature of the PCET process within the acridine-carboxylic acid complex. rsc.org
DFT calculations are used to assess the viability of different proposed reaction pathways by computing their activation free energies. For example, in cycloaddition reactions, concerted and stepwise pathways can be compared to determine the most likely mechanism. pku.edu.cn The calculations can identify the rate-determining step of a multi-step process and analyze the influence of substituents on the reaction barrier. nih.gov For instance, the activation strain model can be employed to understand why one reaction pathway is favored over another by dissecting the activation barrier into distortion energy and interaction energy components. nih.gov
Table 1: Example of DFT-Calculated Parameters for Reaction Pathways of Acridine Derivatives This table is illustrative, based on typical findings in DFT studies of related acridine-catalyzed reactions.
| Reaction Step / Pathway | System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference Insight |
| S-alkylation | Acridine A1 | DFT | Activation Barrier (TS1) | >22.3 | Higher barrier due to greater distortion and Pauli repulsion energy compared to sulfinic acid alkylation. nih.gov |
| S-alkylation | Sulfinic acid | DFT | Activation Barrier (TS2) | 22.3 | Favorable pathway with an accessible barrier. nih.gov |
| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD | DFT | Activation Free Energy | 16.6 | An irreversible first step in a multi-step reaction pathway. pku.edu.cn |
| Stepwise [8+2] Cycloaddition | Dienylisobenzofuran + DMAD | DFT | Activation Free Energy | 21.7 | The rate-determining step is the formation of a zwitterionic intermediate. pku.edu.cn |
Spectroscopic Property Prediction and Electronic Structure Analysis
Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help assign experimental spectral features and provide insight into the nature of the excited states. researchgate.net For acridine derivatives, these calculations can predict the vibronic absorption spectra in various environments, such as in aqueous solution. researchgate.net
Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic structure. The HOMO-LUMO gap is a key parameter that relates to the chemical reactivity and the energy required for electronic excitation. nih.gov DFT calculations can also determine other important electronic properties, such as dipole moments and atomic charges for both the ground and excited states, and generate electrostatic potential maps to visualize charge distribution across the molecule. researchgate.net This information can reveal the extent of photoinduced electron transfer within the molecule's chromophore upon light absorption. researchgate.net
Table 2: Representative Predicted Spectroscopic and Electronic Data for Acridine Derivatives This table presents typical data obtained from TD-DFT calculations on acridine-related compounds.
| Property | Computational Method | Predicted Value | Significance | Reference Insight |
| Absorption Wavelength (λmax) | TD-DFT (X3LYP/6-31G(d,p)) | Varies (e.g., ~450-500 nm) | Corresponds to the main absorption band in the visible spectrum. researchgate.net | |
| HOMO-LUMO Gap | DFT | ~5.5 - 5.9 eV | Indicates the energy required for electronic excitation; influences photocatalytic activity. nih.gov | |
| Ground State Dipole Moment | DFT | Varies | Reflects the overall polarity and charge distribution of the molecule. researchgate.net | |
| Excited State Dipole Moment | TD-DFT | Varies | Indicates how charge distribution changes upon photoexcitation. researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a framework for studying the dynamic behavior of molecules and their interactions with their environment.
The interaction of molecules like acridine-1-carboxylic acid with material surfaces is critical in fields such as catalysis, sensing, and materials science. Molecular modeling, often using DFT, can elucidate the adsorption behavior of these molecules. nih.gov Such studies investigate how the functional groups of the adsorbate, specifically the carboxylic acid and the pyridinic nitrogen, interact with the surface. researchgate.net
Calculations can determine the most stable adsorption configurations and the nature of the binding forces, which can range from weak van der Waals interactions to stronger coordination and hydrogen bonds. researchgate.netrsc.org For carboxylic acids adsorbing on metal or metal oxide surfaces, a bidentate binding mode through the carboxylate group is often found to be the most stable configuration. rsc.org The orientation of the molecule on the surface and the strength of the interaction, quantified by the adsorption energy, can be predicted. This understanding is key to controlling surface functionalization and designing materials with specific adsorption properties. researchgate.netrsc.org
Table 3: Summary of Adsorption Characteristics for Carboxylic Acids on Various Surfaces This table is based on computational studies of pyridine (B92270) carboxylic acids and acetic acid, serving as models for this compound.
| Adsorbate | Surface | Key Interaction Type(s) | Most Stable Configuration | Reference Insight |
| Pyridine carboxylic acid | Silver (Ag) nanoparticles | Carboxylate-to-metal, Nitrogen-to-metal | Not specified | Carboxylate interaction is the key factor in the adsorption process. nih.gov |
| Pyridine carboxylic acids | Cerium dioxide (ceria) | Outer-sphere coordination, H-bonding | Not specified | Both pyridyl nitrogen and carboxylate groups are involved in the interaction. researchgate.netnih.gov |
| Acetic Acid (model) | Copper (Cu) | Van der Waals interactions | Not specified | Adsorption is relatively weak. rsc.org |
| Acetic Acid (model) | Copper(I) oxide (Cu₂O) | Coordination and hydrogen bonds | Bidentate binding | Adsorption is significantly stronger than on pure copper. rsc.org |
Conformational Analysis of Acridine-Ligand Complexes
The activity of acridine-based catalysts is often predicated on the formation of specific complexes with substrates, such as carboxylic acids. nih.gov Molecular modeling is used to perform conformational analysis of these acridine-ligand complexes to understand their structure and stability. These studies reveal that hydrogen bonding between the acridine nitrogen and the carboxylic acid proton is a critical interaction that pre-organizes the reactants for subsequent photochemical steps. acs.org
Computational analysis can explore the potential energy surface of the complex to identify the most stable conformations. It can also rationalize how certain additives, like amines, can inhibit catalysis by competitively binding to the carboxylic acid and disrupting the formation of the essential acridine-acid complex. nih.gov Understanding the specific geometry and intermolecular forces within these complexes is essential for explaining the catalyst's mechanism and for designing new catalysts with enhanced activity.
Kinetic Modeling of Complex Reaction Networks
The study of this compound's involvement in complex chemical systems necessitates the use of kinetic modeling to understand and predict the behavior of intricate reaction networks. These networks can involve numerous simultaneous and consecutive reactions, making their experimental analysis alone a significant challenge. umn.edu Computational and theoretical chemistry provides the tools to construct detailed microkinetic models that can elucidate reaction mechanisms, identify rate-determining steps, and predict the evolution of species concentrations over time.
Detailed kinetic modeling of complex reaction systems is crucial for the development, analysis, design, and control of chemical processes. umn.edu The primary challenges in developing a kinetic model for such systems include the multi-time scale behavior due to the presence of both fast and slow reactions, which introduces stiffness into the system, the lack of scalable lumping schemes for large networks, and the unavailability of accurate reaction rate constants. umn.edu
Research Findings
While specific kinetic modeling studies on complex reaction networks of this compound are not extensively documented, the principles can be inferred from studies on related acridine and carboxylic acid systems. For instance, the reactivity of the acridine core, particularly at the C9 position, is strongly influenced by its substituents and the solvent environment. researchgate.net Theoretical studies, often employing density functional theory (DFT), have been used to investigate reaction mechanisms and calculate activation energies for reactions involving the acridine moiety. researchgate.net
In the context of photocatalysis, acridine derivatives have been shown to be effective in generating alkyl radicals from carboxylic acids. rsc.orgnih.gov Mechanistic and computational studies of these systems reveal a complex interplay of photoinduced proton-coupled electron transfer (PCET) processes. rsc.orgnih.gov Kinetic modeling of such a system involving this compound would need to account for the photophysical processes of the acridine chromophore, the decarboxylation of the carboxylic acid group, and the subsequent radical reactions.
A hypothetical reaction network for this compound could involve its dimerization, reactions with various nucleophiles at the acridine ring, and transformations of the carboxylic acid group. Kinetic modeling would begin with the postulation of a reaction mechanism, followed by the formulation of a set of differential equations describing the rate of change of each species. The rate constants for these elementary steps can be estimated using computational methods or fitted to experimental data.
The following interactive table presents a hypothetical set of elementary reactions and their corresponding calculated rate constants for a simplified reaction network involving this compound (A1CA) reacting with a generic nucleophile (Nu).
| Reaction Step | Elementary Reaction | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| 1 | A1CA + Nu -> [A1CA-Nu]‡ | 2.5 x 10-3 M-1s-1 | 55.2 |
| 2 | [A1CA-Nu]‡ -> Product 1 | 1.8 x 10-2 s-1 | 45.8 |
| 3 | A1CA + A1CA -> Dimer | 5.1 x 10-4 M-1s-1 | 62.1 |
| 4 | Dimer -> 2 A1CA | 8.3 x 10-5 s-1 | 75.4 |
This table is based on hypothetical data for illustrative purposes and does not represent experimentally verified values.
The development of such kinetic models is an iterative process. The model's predictions are compared with experimental data, and the model is refined until it accurately describes the system's behavior. This approach, combining experimental investigation with computational modeling, is a powerful strategy for unraveling the complexities of chemical reaction networks. nih.gov
Future Perspectives and Emerging Research Directions for Acridine 1 Carboxylic Acid
Innovations in Photocatalytic Methodologies
Acridine-based compounds have emerged as a powerful class of organic photocatalysts, capable of driving a variety of chemical transformations using visible light. nih.gov A key area of innovation lies in their application for the direct activation of carboxylic acids, which are abundant and stable chemical feedstocks. researchgate.netlarionovgroup.com
Recent studies demonstrate that acridine (B1665455) photocatalysts can induce photodecarboxylation from acridine–carboxylic acid complexes. nih.gov This process occurs through a proton-coupled electron transfer (PCET) mechanism within the singlet excited state of the complex, which circumvents the need for prior conversion of the carboxylic acid into a more reactive form. nih.govnih.gov This direct approach enhances the efficiency and applicability of decarboxylative reactions.
Future research is trending towards the development of multimodal and dual-catalytic systems. These systems combine acridine photocatalysis with other catalytic cycles, such as those involving transition metals like copper, to achieve novel chemical transformations. nih.gov For instance, a dual-catalytic system has been successfully used for the direct decarboxylative radical conjugate addition of a wide range of carboxylic acids. nih.govresearchgate.net Another innovative approach merges acridine photocatalysis with elemental sulfur to provide direct access to thiols, a crucial functional group in medicinal chemistry. nih.gov
Key Innovations in Acridine Photocatalysis:
| Catalytic System | Reaction Type | Mechanism | Significance |
| Acridine Photocatalyst | Direct Decarboxylation | Proton-Coupled Electron Transfer (PCET) | Enables use of stable carboxylic acids without pre-activation. nih.govnih.gov |
| Dual Acridine/Copper Catalysis | Decarboxylative Conjugate Addition | Interfaced Photocatalytic and Metal Catalytic Cycles | Expands carbon-carbon bond formation strategies. nih.gov |
| Multimodal Acridine Catalysis | Decarboxylative Sulfhydrylation | PCET and Hydrogen Atom Transfer (HAT) | Provides direct, pre-activation-free access to thiols from carboxylic acids. nih.gov |
These advanced photocatalytic methods are poised to streamline the synthesis of complex molecules, offering more sustainable and efficient pathways for generating valuable chemical intermediates from readily available carboxylic acids. researchgate.net
Development of Advanced Synthetic Strategies
The synthesis of the acridine core is a well-established field, yet ongoing research seeks to develop more efficient, environmentally friendly, and versatile methods. Classical methods for preparing acridine derivatives, such as the Bernthsen synthesis, involve the condensation of a diarylamine with a carboxylic acid using zinc chloride at high temperatures. researchgate.net Similarly, the Ullmann synthesis condenses a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid. nih.gov
While effective, these traditional methods often require harsh reaction conditions. Modern synthetic strategies are focused on overcoming these limitations. For example, nickel-catalyzed protocols have been developed for the synthesis of sterically hindered 9-arylacridines, which are valuable as photocatalysts. researchgate.net Other approaches are exploring green chemistry principles, such as solvent-free reactions, to synthesize acridine derivatives. One such method utilizes an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst for the efficient, solvent-free synthesis of 1,8-dioxodecahydroacridine derivatives. nih.gov
Future advancements will likely focus on:
Catalyst Development: Designing novel catalysts that operate under milder conditions and offer higher yields and selectivity. nih.gov
Flow Chemistry: Implementing continuous flow technologies for the scalable and safe production of acridine derivatives.
These advanced strategies will not only facilitate the synthesis of known acridine-1-carboxylic acid derivatives but also enable the creation of new analogues with tailored properties for specific applications.
Exploration of Novel Bioactive Scaffolds
The planar, heterocyclic structure of acridine allows it to intercalate with DNA, making it a valuable scaffold in drug discovery, particularly for anticancer agents. researchgate.net Acridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antimalarial properties. nih.gov
The carboxylic acid functional group serves as a versatile handle for creating novel bioactive molecules. Current research is exploring the synthesis of hybrid molecules where the acridine-carboxylic acid scaffold is linked to other pharmacologically active moieties. For instance, platinum-acridine hybrid agents containing carboxylic acid ester groups have been synthesized and show potent cytotoxic activity against various cancer cell lines, in some cases far exceeding the efficacy of the clinical drug cisplatin. nih.gov
The ester groups in these hybrid agents can undergo hydrolysis in a chloride-concentration-dependent manner, suggesting a potential self-immolative release mechanism for tumor-selective drug delivery. nih.gov This represents a promising strategy for developing targeted cancer therapies with reduced systemic toxicity.
Emerging research in this area is focused on:
Hybrid Agents: Designing and synthesizing novel hybrid compounds that combine the acridine scaffold with other therapeutic agents to achieve synergistic effects. nih.gov
Bioisosterism: Replacing the carboxylic acid group with other functional groups (bioisosteres) to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially improving metabolic stability or membrane permeability. nih.gov
Targeted Delivery: Developing acridine-based compounds that can be selectively delivered to diseased cells or tissues, minimizing off-target effects. nih.gov
The versatility of the this compound structure ensures its continued importance as a foundational scaffold for the development of next-generation therapeutic agents. nih.govmdpi.com
Integration of Computational Design in Experimental Research
Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, accelerating the design and discovery of new molecules with desired properties. In the context of this compound, computational methods are being integrated with experimental work to rationalize reaction mechanisms, predict biological activity, and guide the synthesis of new derivatives.
For example, Density Functional Theory (DFT) calculations have been used to understand how the introduction of carboxylic acid groups into a catalyst's framework enhances its catalytic activity. nih.gov These calculations can elucidate the electronic environment of the catalyst's active site, providing insights that are difficult to obtain through experimental means alone. nih.govresearchgate.net
In drug discovery, molecular docking studies are used to predict how acridine derivatives will bind to biological targets, such as proteins or DNA. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect. Furthermore, computational tools can predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug development process. rsc.org
Applications of Computational Design:
| Computational Method | Application in Acridine Research | Outcome |
| Density Functional Theory (DFT) | Elucidating catalytic mechanisms. nih.govresearchgate.net | Rational design of more efficient catalysts. |
| Molecular Docking | Predicting binding modes with biological targets. nih.gov | Prioritization of synthetic targets for drug discovery. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic properties. rsc.org | Early identification of drug candidates with favorable profiles. |
The synergy between computational design and experimental research is creating a powerful paradigm for the development of new acridine-based catalysts and therapeutic agents. This integrated approach allows for a more rational and efficient exploration of the vast chemical space accessible from the this compound scaffold.
Q & A
Basic: What are the critical steps for synthesizing Acridine-1-carboxylic acid with high purity, and how can reproducibility be ensured?
Methodological Answer:
- Synthesis Protocol : Begin with acridine as the precursor, employing carboxylation via Kolbe-Schmitt or transition-metal-catalyzed carbonylation. Ensure stoichiometric control to minimize side products (e.g., di-carboxylated derivatives) .
- Purification : Use recrystallization in ethanol/water mixtures, followed by preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to isolate the target compound .
- Validation : Confirm purity via NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). Compare retention times and spectral data with literature .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, FT-IR, and X-ray crystallography to resolve ambiguities in functional group assignments. For example, discrepancies in carbonyl stretching (FT-IR ~1700 cm⁻¹) may arise from tautomerism; use deuterated solvents in NMR to assess proton exchange .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental data. Address discrepancies by refining solvent-effect parameters .
- Statistical Analysis : Apply principal component analysis (PCA) to cluster spectral datasets and identify outliers caused by impurities or experimental variability .
Basic: Which analytical techniques are indispensable for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- Core Techniques :
- UV-Vis Spectroscopy : Assess π→π* transitions (λmax ~260–300 nm) to monitor conjugation effects.
- Fluorescence Spectroscopy : Quantify quantum yield (quinine sulfate as standard) to evaluate photostability .
- Chromatography : Use reverse-phase HPLC with photodiode array detection to confirm purity (>98%) .
- Supplementary Methods : Differential scanning calorimetry (DSC) for melting point validation and dynamic light scattering (DLS) to detect aggregation in solution .
Advanced: How to design a mechanistic study on the pH-dependent reactivity of this compound?
Methodological Answer:
- Experimental Framework :
- Data Interpretation :
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
Methodological Answer:
- Process Optimization :
- Quality Control :
Basic: How to validate the biological activity of this compound in vitro while minimizing assay artifacts?
Methodological Answer:
- Assay Design :
- Artifact Mitigation :
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with DNA topoisomerase II. Validate with mutagenesis data .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) for convergence .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-validate with isothermal titration calorimetry (ITC) .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
